Auristatin F is a potent synthetic analogue of dolastatin 10, a natural product derived from the sea hare Dolabella auricularia. [] It belongs to the auristatin family, a class of peptides known for their potent antimitotic activity. [] Auristatins are primarily investigated for their applications in targeted cancer therapy, particularly in the development of Antibody-Drug Conjugates (ADCs). [] Auristatin F distinguishes itself from other auristatins, such as monomethyl auristatin E (MMAE), by the presence of a phenylalanine residue at its C-terminus. [] This difference significantly impacts its cell permeability and metabolic fate, making it a subject of intense research for improving ADC efficacy and safety. [, ]
The synthesis of auristatin F and its derivatives involves multi-step peptide synthesis strategies. [] While the specific details of the synthesis process are not explicitly detailed in the provided abstracts, they generally involve the sequential coupling of amino acids using established peptide synthesis protocols. [] Notably, the synthesis of auristatin F often involves protecting groups to ensure the desired regioselectivity during the coupling reactions. []
Auristatin F is a linear peptide composed of a sequence of amino acids with a distinct phenylalanine residue at the C-terminus. [] This C-terminal phenylalanine significantly influences its conformational equilibrium. [] Specifically, halogenation at the phenylalanine residue of auristatin F can shift the equilibrium towards the biologically active trans isomer, potentially increasing its efficacy while reducing off-target effects. []
Auristatin F, due to its peptide nature, undergoes various chemical reactions typical of peptides. [] It can be conjugated to antibodies through specific linker technologies to form ADCs. [, ] The choice of linker and conjugation chemistry significantly influences the stability and drug release properties of the ADC. [] Furthermore, auristatin F can be further modified or derivatized, such as through halogenation, to modulate its properties and create novel auristatin-based payloads with improved therapeutic profiles. []
Auristatin F, like other auristatins, exerts its cytotoxic effect by binding to tubulin, a protein essential for microtubule formation. [] This binding inhibits microtubule polymerization, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis in the target cells. [, ] Auristatin F, due to its relatively lower cell permeability compared to auristatin E (MMAE), relies heavily on antibody-mediated internalization for reaching its intracellular target. [] Once inside the cell, it is metabolized to its highly potent, less permeable form, auristatin F (AF), which becomes trapped within the cell, contributing to enhanced efficacy and a controlled bystander effect. [, , ]
The primary application of auristatin F is in the development of ADCs for targeted cancer therapy. [] It serves as the cytotoxic payload, conjugated to tumor-specific antibodies, enabling the selective delivery of the drug to cancer cells while minimizing off-target effects. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2